![molecular formula C19H14ClFN4 B2519504 3-(2-氯苯基)-N-(4-氟苯基)-5-甲基吡唑并[1,5-a]嘧啶-7-胺 CAS No. 890635-53-7](/img/structure/B2519504.png)

3-(2-氯苯基)-N-(4-氟苯基)-5-甲基吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

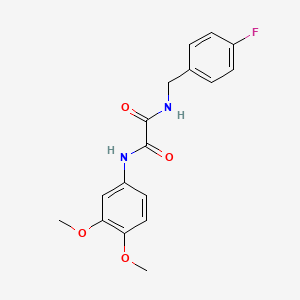

The compound 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential applications in medicinal chemistry. For instance, compounds with chloro and methoxy phenyl substitutions have been reported to possess moderate anticancer activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions and subsequent functional group transformations. For example, the synthesis of a related compound with chloro and methoxy phenyl groups was achieved by chlorination and aminisation from a pyrazolo[1,5-a]pyrimidine diol precursor . Another synthesis method for a pyrrolo[2,3-d]pyrimidine derivative involved coupling a chlorophenoxy phenylmethanamine with a chloro pyrrolopyrimidine . These methods suggest that the synthesis of the compound could involve similar strategies, such as cyclization and substitution reactions.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often confirmed using techniques such as IR, 1H NMR, and X-ray diffraction. For instance, the crystal structure of a related compound was determined to belong to the triclinic system, with specific cell parameters and space group . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including cyclization and formylation. For example, the synthesis of a triazolopyrimidin derivative involved cyclization using Ni(NO3)2 . Another study reported the regioselective synthesis of formylpyrazolo[1,5-a]pyrimidines through a microwave-assisted cyclocondensation reaction followed by formylation . These reactions are indicative of the reactivity of the pyrazolo[1,5-a]pyrimidine scaffold and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For example, the introduction of different substituents can significantly affect the anti-inflammatory properties of these compounds, as seen in a study where modifications at various positions led to a marked decrease or increase in activity . Additionally, the photophysical properties of these compounds, such as fluorescence intensity and quantum yields, can be tailored by substituting different acceptor or donor groups at specific positions .

科学研究应用

合成与晶体结构

- 相关吡唑并[1,5-a]嘧啶衍生物的合成和晶体结构已得到广泛研究。例如,通过元素分析、红外光谱、1H NMR 和 X 射线衍射证实了类似化合物的晶体结构是通过氯化和氨化合成的,表明其在材料科学或药理学中具有详细结构分析和应用的潜力 (陆久福等人,2015 年).

生物和药理活性

- 吡唑并[1,5-a]嘧啶衍生物已被评估其抗癌活性,显示出中等效果,表明其在开发新的治疗剂方面的潜力 (陆久福等人,2015 年).

- 作为取代吡唑的构件,烯胺酮已显示出抗肿瘤和抗菌活性,表明吡唑并[1,5-a]嘧啶衍生物在药物化学和药物设计中的多功能性 (S. 利雅得,2011 年).

抗肿瘤作用

- 一系列与吡唑并[1,5-a]嘧啶衍生物在结构上相关的三唑并嘧啶被证明具有独特的微管蛋白抑制机制,为癌症治疗提供了一种新方法 (N. 张等人,2007 年).

荧光探针

- 吡唑并[1,5-a]嘧啶衍生物已被用作制备功能性荧光团的中间体,突出了其在生物成像和诊断应用中的潜力 (胡安·C·卡斯蒂略等人,2018 年).

抗菌和抗炎活性

- 新型吡唑并[1,5-a]嘧啶衍生物已被合成并评估其抗炎和镇痛活性,进一步强调了其在药物发现和药物研究中的潜力 (A. A. 法拉格等人,2012 年).

属性

IUPAC Name |

3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN4/c1-12-10-18(24-14-8-6-13(21)7-9-14)25-19(23-12)16(11-22-25)15-4-2-3-5-17(15)20/h2-11,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLXBBSATWYINA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile](/img/structure/B2519426.png)

![3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2519430.png)

![Ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2519431.png)

![Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate](/img/structure/B2519434.png)

![5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2519436.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2519437.png)

![3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2519438.png)

![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/no-structure.png)

![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2519441.png)